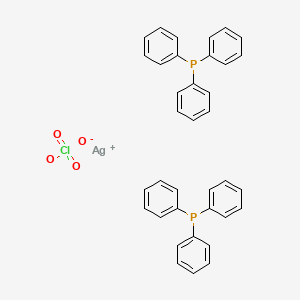![molecular formula C12H20O2 B12554908 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane CAS No. 143682-00-2](/img/structure/B12554908.png)
6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[25]octane is a spiro compound characterized by its unique structure, which includes a spiro linkage between two cyclic systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane typically involves the reaction of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione with tetracyanoethylene. This reaction proceeds under controlled conditions to yield the desired spiro compound . The reaction mixture is often stirred vigorously and maintained at specific temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Medicine: Investigated for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: Shares a similar spiro structure but with different functional groups.
2,6-Dimethyloctane: Another compound with a similar carbon skeleton but different functional groups.
Uniqueness: 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2
Eigenschaften
CAS-Nummer |
143682-00-2 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
6,6-dimethyl-2-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C12H20O2/c1-9(2)5-10-6-12(10)13-7-11(3,4)8-14-12/h5,9H,6-8H2,1-4H3 |
InChI-Schlüssel |
YAOHUEULTGOUTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C1CC12OCC(CO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)

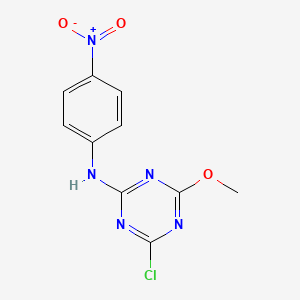
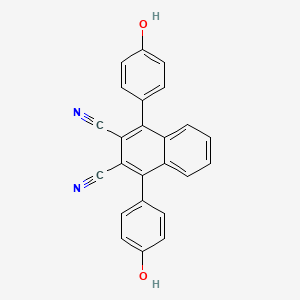
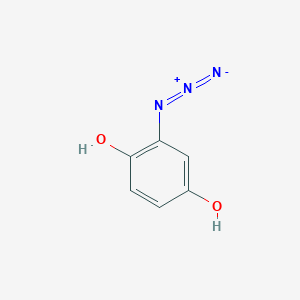
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)


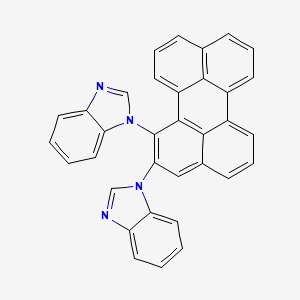
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
